2-Ethyl-6-nitrophenol
Description
2-Ethyl-6-nitrophenol (C₈H₉NO₃) is a nitrophenol derivative featuring an ethyl group at the 2-position and a nitro group at the 6-position of the phenolic ring.
- Electron effects: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing acidity, while the ethyl group (-CH₂CH₃) provides weak electron-donating inductive effects. This interplay may moderate acidity compared to other nitrophenols.
Properties
CAS No. |
28177-67-5 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-ethyl-6-nitrophenol |
InChI |
InChI=1S/C8H9NO3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10H,2H2,1H3 |
InChI Key |
RSETVJMGQZKFCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Ethyl-6-nitrophenol with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and hazards.
Substituent Effects and Acidity
Key Insight: The ethyl group in this compound reduces acidity compared to chloro- or dinitro-substituted phenols but increases it relative to amino-containing analogs.
Physicochemical Properties
Key Insight: The ethyl group likely increases lipophilicity compared to methyl analogs, enhancing solubility in nonpolar solvents.
Hazard Profiles
Structural and Functional Insights
- Positional isomerism: Unlike 2-Chloro-6-methyl-3-nitrophenol (), where nitro is at position 3, the nitro group in this compound occupies the para position relative to ethyl, altering resonance stabilization .
- Reactivity : Ethyl groups may reduce electrophilic substitution rates compared to smaller substituents (e.g., methyl or chloro) due to steric hindrance.
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